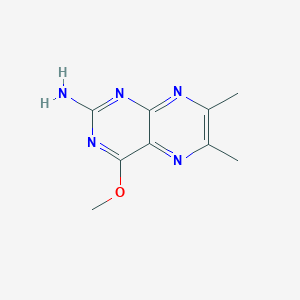
2-(4-Bromophenyl)-2-oxoethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl formate is an organic compound that belongs to the class of bromophenyl derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoethyl formate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl formate typically involves the bromination of phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine and a catalyst such as mercuric oxide . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzaldehyde.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2-oxoethyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl formate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxoethyl formate group can undergo hydrolysis, releasing formic acid and the corresponding phenyl derivative, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-Bromobenzaldehyde: An aromatic aldehyde with a bromine atom in the para position.
4-Bromophenethylamine: A phenethylamine derivative with a bromine atom in the para position.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl formate is unique due to the presence of both a bromine atom and an oxoethyl formate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biomedical research.
Propiedades
Número CAS |
10536-76-2 |
|---|---|
Fórmula molecular |
C9H7BrO3 |
Peso molecular |
243.05 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] formate |
InChI |
InChI=1S/C9H7BrO3/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4,6H,5H2 |
Clave InChI |
BWLSFUNRXDNNJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)


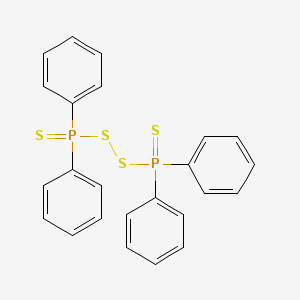
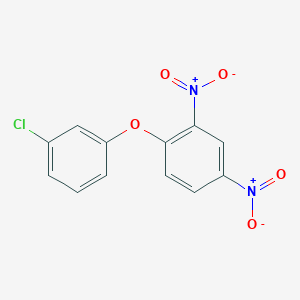
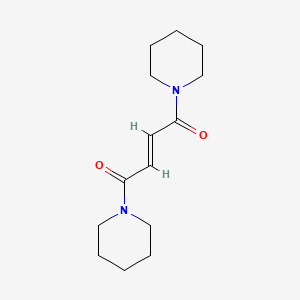
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
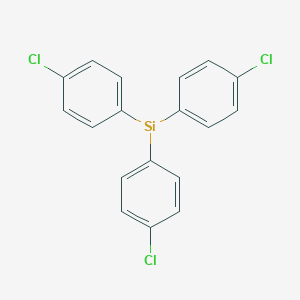

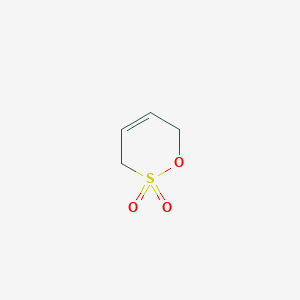
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
